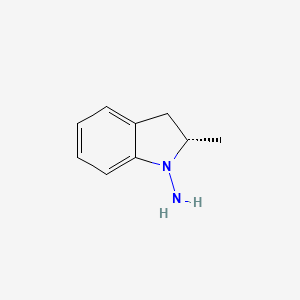

(2S)-2-Methyl-2,3-dihydroindol-1-amine

Description

Properties

Molecular Formula |

C9H12N2 |

|---|---|

Molecular Weight |

148.2 g/mol |

IUPAC Name |

(2S)-2-methyl-2,3-dihydroindol-1-amine |

InChI |

InChI=1S/C9H12N2/c1-7-6-8-4-2-3-5-9(8)11(7)10/h2-5,7H,6,10H2,1H3/t7-/m0/s1 |

InChI Key |

YELHZVMLYJGTFN-ZETCQYMHSA-N |

SMILES |

CC1CC2=CC=CC=C2N1N |

Isomeric SMILES |

C[C@H]1CC2=CC=CC=C2N1N |

Canonical SMILES |

CC1CC2=CC=CC=C2N1N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-2-methylindoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reduction of 2-nitro-2-methylindoline using hydrogen gas in the presence of a palladium catalyst. The reaction conditions include:

Temperature: 25-30°C

Pressure: 1-2 atm

Solvent: Ethanol or methanol

Industrial Production Methods

In industrial settings, the production of 1-amino-2-methylindoline may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

1-amino-2-methylindoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert nitro derivatives back to the amino form.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted indolines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Hydrogen gas (H2) in the presence of palladium (Pd) or platinum (Pt) catalysts.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Regeneration of the amino compound.

Substitution: Formation of N-substituted indolines.

Scientific Research Applications

1-amino-2-methylindoline has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-amino-2-methylindoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-amino-2-methylindoline can be compared with other similar compounds, such as:

2-methylindoline: Lacks the amino group, resulting in different chemical reactivity and biological activity.

1-aminoindoline: Lacks the methyl group, leading to variations in its chemical and biological properties.

2-aminoindoline: Substitution pattern differs, affecting its reactivity and applications.

The uniqueness of 1-amino-2-methylindoline lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Q & A

Q. What synthetic strategies are optimal for preparing (2S)-2-Methyl-2,3-dihydroindol-1-amine with high enantiomeric purity?

Methodological Answer: Asymmetric synthesis using chiral catalysts (e.g., palladium or copper complexes) under inert atmospheres (N₂/Ar) is recommended. Multi-step routes involving indole core functionalization, followed by stereoselective reduction or alkylation, can achieve the desired (2S) configuration. For example:

- Step 1: Indole precursor functionalization via Buchwald-Hartwig amination (Pd catalysis) .

- Step 2: Stereocontrolled reduction using NaBH₄ with chiral ligands to establish the 2S configuration .

- Key Conditions: Solvents like toluene or DMF, temperatures of 60–80°C, and rigorous exclusion of moisture .

Q. Table 1: Representative Reaction Conditions

| Step | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | Pd(OAc)₂ | Toluene | 80°C | 65–75 |

| 2 | Chiral Cu | DMF | 60°C | 70–85 |

Q. Which analytical techniques are critical for confirming the structure and purity of (2S)-2-Methyl-2,3-dihydroindol-1-amine?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm stereochemistry (e.g., coupling constants for diastereotopic protons) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 149.1) .

- HPLC: Reverse-phase HPLC with chiral columns (≥95% purity) and UV detection at 254 nm .

- Elemental Analysis: CHN analysis to validate empirical formula (C₉H₁₂N₂) .

Advanced Research Questions

Q. How can researchers investigate the biological targets and mechanisms of action for (2S)-2-Methyl-2,3-dihydroindol-1-amine?

Methodological Answer:

Q. How should conflicting biological activity data be resolved for this compound?

Methodological Answer:

- Purity Validation: Re-analyze batches via HPLC and NMR to rule out impurities (e.g., diastereomers or degradation products) .

- Dose-Response Reproducibility: Conduct triplicate experiments across multiple cell lines with standardized protocols (e.g., MTT assays).

- Orthogonal Assays: Confirm activity using alternate methods (e.g., SPR for binding affinity vs. functional cellular assays) .

Q. Table 2: Common Data Contradictions and Solutions

| Issue | Resolution Strategy |

|---|---|

| Variable IC₅₀ values | Standardize solvent (DMSO concentration ≤0.1%) |

| Inconsistent enantiomer ratios | Chiral HPLC re-analysis |

Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

Methodological Answer:

- Core Modifications: Synthesize analogs with substituents at the indole C3 or C5 positions (e.g., halogens, methyl groups) to assess steric/electronic effects .

- Pharmacophore Mapping: Use comparative molecular field analysis (CoMFA) to correlate substituent properties with biological activity .

- In Silico Screening: Virtual libraries of derivatives can prioritize synthesis targets based on predicted ADMET profiles .

Q. How can metabolic stability and degradation pathways be evaluated?

Methodological Answer:

- In Vitro Metabolism: Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .

- Isotope-Labeled Studies: Use ¹⁴C-labeled compound to track metabolic fate in excretion studies .

- Stability Assays: Monitor compound integrity under physiological conditions (pH 7.4, 37°C) over 24–72 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.